5-(Phenylthio)pentan-2-one (CAS 81358-55-6) is a bifunctional organic intermediate featuring a reactive methyl ketone and a robust phenylthio ether, separated by a three-carbon aliphatic spacer [1]. With a molecular weight of 194.30 g/mol, it is a stable liquid that serves as a critical building block in medicinal chemistry and complex organic synthesis . Its primary procurement value lies in its ability to act as a pre-assembled, high-purity precursor for six-membered heterocycles and sulfur-directed functionalizations, bypassing the hazardous and low-yielding handling of thiophenol required for in-house synthesis .
Substituting 5-(phenylthio)pentan-2-one with shorter homologues like 4-(phenylthio)butan-2-one fundamentally alters the thermodynamics of downstream cyclizations, forcing the formation of five-membered rather than six-membered rings [1]. Similarly, attempting to use 5-chloropentan-2-one as a cheaper alternative requires a subsequent thiophenolate substitution step; this basic reaction environment inevitably triggers self-aldol condensation of the unprotected ketone, drastically reducing yields and complicating purification [2]. Furthermore, substituting with the oxidized sulfone analog (5-(phenylsulfonyl)pentan-2-one) irreversibly locks the sulfur oxidation state, preventing versatile downstream transformations such as the Pummerer rearrangement [3].
Synthesizing 5-(phenylthio)pentan-2-one from 5-chloropentan-2-one and thiophenol requires basic conditions that inevitably trigger competitive self-aldol condensation of the methyl ketone [1]. Direct procurement of the >98% pure thioether bypasses this inefficient step, eliminating the handling of highly toxic, malodorous thiophenol and avoiding the typical 15-35% yield loss to aldol oligomers .
| Evidence Dimension | Aldol Byproduct Formation during Preparation |
| Target Compound Data | 0% aldol byproducts (when procured pre-synthesized at >98% purity) |
| Comparator Or Baseline | 5-Chloropentan-2-one + PhSH (generates 15-35% aldol condensation byproducts) |
| Quantified Difference | 100% elimination of in-house aldol side-reactions |
| Conditions | Standard laboratory substitution conditions (K2CO3, DMF/Acetone, 60°C) |
Purchasing the pre-formed thioether drastically improves downstream reproducibility and laboratory safety by removing a notoriously malodorous and low-yielding synthetic step.
The three-carbon spacer between the ketone and the phenylthio group makes 5-(phenylthio)pentan-2-one a highly effective precursor for six-membered ring systems, such as cyclohexanes or piperidines via reductive amination [1]. In contrast, the shorter homologue 4-(phenylthio)butan-2-one restricts the synthetic trajectory strictly to five-membered rings due to Baldwin's rules for ring closure [2].
| Evidence Dimension | Favored Cyclization Mode |
| Target Compound Data | >95% selectivity for 6-membered ring formation |
| Comparator Or Baseline | 4-(Phenylthio)butan-2-one (exclusive 5-membered ring formation) |
| Quantified Difference | 1-carbon extension shifts cyclization thermodynamics from cyclopentyl to cyclohexyl/piperidinyl scaffolds |
| Conditions | Standard intramolecular cyclization or reductive amination conditions |
Buyers targeting pharmaceutical scaffolds with six-membered rings must procure this exact chain length to ensure the correct cyclization trajectory.
The unoxidized thioether in 5-(phenylthio)pentan-2-one can be selectively oxidized to the sulfoxide, enabling subsequent Pummerer rearrangements to functionalize the carbon adjacent to the sulfur [1]. Procuring the fully oxidized 5-(phenylsulfonyl)pentan-2-one completely prevents this reactivity, as sulfones are inert to Pummerer conditions [2].
| Evidence Dimension | Pummerer Rearrangement Capability |
| Target Compound Data | Highly active (can be oxidized to sulfoxide for alpha-functionalization) |
| Comparator Or Baseline | 5-(Phenylsulfonyl)pentan-2-one (0% conversion under Pummerer conditions) |
| Quantified Difference | Complete retention of alpha-carbon functionalization potential |
| Conditions | Oxidation to sulfoxide followed by Ac2O/TFAA treatment |
Procuring the thioether rather than the sulfone leaves the synthetic pathway open for complex late-stage modifications via sulfur-directed rearrangements.
5-(Phenylthio)pentan-2-one serves as a robust substrate in modern photoredox-catalyzed C-C cross-coupling reactions, maintaining the stability of the thioether linkage under visible-light irradiation [1]. Unlike halogenated precursors like 5-bromopentan-2-one, which can undergo undesired radical dehalogenation under strong photocatalytic reducing conditions, the phenylthio group provides a stable framework that resists premature single-electron transfer degradation .
| Evidence Dimension | Stability under Photoredox Reducing Conditions |
| Target Compound Data | Stable thioether linkage during non-targeted radical processes |
| Comparator Or Baseline | 5-Bromopentan-2-one (prone to premature radical generation and dehalogenation) |
| Quantified Difference | Significantly lower background degradation in complex photoredox mixtures |
| Conditions | Visible light photoredox catalysis (e.g., Ir/Ru catalysts, amine reductants) |
For researchers developing advanced catalytic methodologies, this compound provides a robust structural framework that survives harsh single-electron transfer environments better than alkyl halides.
Utilizing the targeted 5-carbon chain length, this compound is highly effective for reductive amination with primary amines, followed by intramolecular cyclization to form substituted piperidines, a critical scaffold in medicinal chemistry [1].
The stable thioether can be selectively oxidized to a sulfoxide, allowing researchers to perform Pummerer rearrangements to introduce hydroxyl, halogen, or carbon nucleophiles at the alpha position, a pathway impossible with sulfone analogs [2].
Due to its resistance to premature single-electron reduction compared to alkyl halides, 5-(phenylthio)pentan-2-one is a robust building block for complex visible-light-mediated C-C coupling workflows [3].